2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Compounds related to "2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" have been used in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized for the production of derivatives including pyrazole, isoxazole, pyrimidine, and triazine derivatives, showcasing the versatility of this class of compounds in organic synthesis (Mohareb et al., 2004).
Inhibition of Cell Adhesion
Studies have shown that derivatives of benzo[b]thiophene can inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells, reducing the adherence of neutrophils and potentially offering therapeutic applications in anti-inflammatory treatments (Boschelli et al., 1995).
Antiarrhythmic and Antianxiety Activities
Novel thiophene derivatives synthesized from related compounds have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating potential uses in pharmacological treatments (Amr et al., 2010).
Ocular Hypotensive Agents
Derivatives of benzo[b]thiophene sulfonamide, such as those related to the compound , have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating conditions like glaucoma (Graham et al., 1989).
Future Directions
Thiophene derivatives have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics . At the same time, thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the study and development of “2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar compounds could have significant implications for these fields in the future.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . They have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-2-26(23,24)14-10-6-4-8-12(14)17(22)20-18-15(16(19)21)11-7-3-5-9-13(11)25-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKMKZQTXGWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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